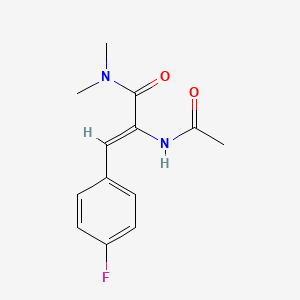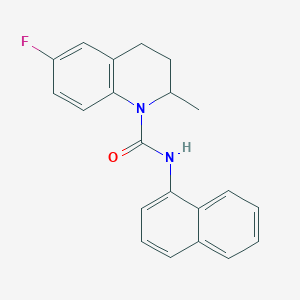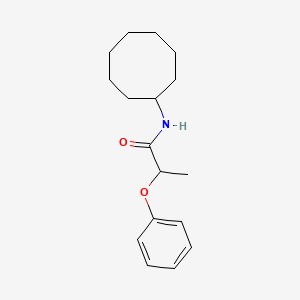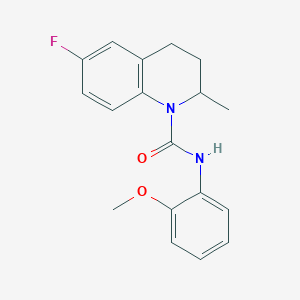
2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate
描述
2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate, also known as TFPP, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. TFPP is a phosphonate ester that contains both fluorine and phenyl groups, making it a useful tool in various fields of research. In
作用机制
The mechanism of action of 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate is not well understood, but it is believed to involve the formation of covalent bonds with target molecules. This compound contains both a phosphonate ester and a phenyl group, which makes it a potential inhibitor of enzymes and other biological molecules. Studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by forming a covalent bond with the active site of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. This inhibition can lead to increased levels of acetylcholine, which can have both positive and negative effects on the body. This compound has also been shown to have anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a variety of diseases.
实验室实验的优点和局限性
One of the main advantages of using 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate in laboratory experiments is its unique chemical and physical properties. This compound contains both a fluorine and phenyl group, which makes it a useful tool for a variety of applications. Additionally, this compound is relatively easy to synthesize in high yields and purity, making it a cost-effective reagent. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which could limit its use in certain experiments.
未来方向
There are many potential future directions for research on 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate. One area of interest is the development of new materials based on this compound, such as polymers and coatings. Another area of interest is the development of new therapeutic agents based on this compound, such as anti-inflammatory or antioxidant drugs. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields of research.
科学研究应用
2,2,2-trifluoro-1-(4-fluorophenyl)ethyl hydrogen phenylphosphonate has been used in a variety of scientific research applications due to its unique chemical and physical properties. One of the most promising applications of this compound is in the field of organic synthesis, where it has been used as a reagent for the preparation of various organic compounds. This compound has also been used as a ligand in coordination chemistry, where it has shown excellent selectivity and affinity for certain metal ions. Additionally, this compound has been used in the development of new materials, such as polymers and coatings, due to its unique fluorine and phenyl groups.
属性
IUPAC Name |
phenyl-[2,2,2-trifluoro-1-(4-fluorophenyl)ethoxy]phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4O3P/c15-11-8-6-10(7-9-11)13(14(16,17)18)21-22(19,20)12-4-2-1-3-5-12/h1-9,13H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTBXNRUCKJMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(O)OC(C2=CC=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2-methoxyphenyl)amino]-5-oxo-2-propylpentanoic acid](/img/structure/B3930901.png)
![7-benzoyl-3,3-dimethyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3930907.png)
![2-[(2-chlorobenzyl)thio]-N-[(5-isopropylisoxazol-3-yl)methyl]acetamide](/img/structure/B3930908.png)

![N-(3-pyridinylmethyl)-4-[4-({[1-(2-pyrimidinyl)-3-piperidinyl]methyl}amino)-1-piperidinyl]benzamide](/img/structure/B3930923.png)


![N-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B3930941.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B3930946.png)


![N-[2-(acetylamino)-3-phenylacryloyl]glutamic acid](/img/structure/B3930972.png)
![6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3930973.png)
![N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]valine](/img/structure/B3930978.png)